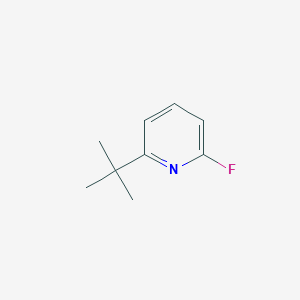

2-(tert-Butyl)-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoropyridine |

InChI |

InChI=1S/C9H12FN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 |

InChI Key |

UFMSOKIYBHXFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-6-fluoropyridine: Structure, Properties, and Applications

Introduction: A Strategic Building Block in Modern Chemistry

2-(tert-Butyl)-6-fluoropyridine is a strategically important heterocyclic compound for researchers, particularly in the fields of drug discovery and materials science. As a disubstituted pyridine, its chemical behavior is governed by the unique interplay of its two functional groups. The tert-butyl group provides significant steric bulk and increases lipophilicity, which can be leveraged to enhance binding selectivity and improve pharmacokinetic profiles of target molecules. Concurrently, the fluorine atom, a compact yet highly electronegative bioisostere of hydrogen, often imparts increased metabolic stability, modulates the basicity of the pyridine nitrogen, and can form key hydrogen bonds or electrostatic interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, offering a technical resource for scientists engaged in advanced chemical synthesis.

Chemical Structure and Identification

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a tert-butyl group and at the 6-position with a fluorine atom.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| CAS Number | Not readily available in public databases. The precursor, 2-(tert-butyl)-6-chloropyridine, is registered under CAS 97691-23-1.[2][3][4][5] |

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated from its structure and comparison with analogous compounds.

Table 2: Physicochemical Properties

| Property | Value (Estimated) | Notes |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of the chloro-analog and other substituted pyridines.[2][4] |

| Boiling Point | ~170-180 °C | Estimated to be slightly lower than its chloro-analog, 2-(tert-butyl)-6-chloropyridine, due to the higher volatility generally associated with organofluorine compounds compared to their chloro counterparts. |

| Density | ~0.95 - 1.05 g/cm³ | Inferred from related structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes). Insoluble in water. | Typical for non-polar organic molecules. |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural confirmation of this compound. The predicted spectra are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

~7.7-7.9 ppm (t, 1H): The proton at the C4 position (para to nitrogen) will appear as a triplet due to coupling to the two adjacent aromatic protons (C3-H and C5-H).

-

~6.9-7.1 ppm (dd, 1H): The proton at the C5 position will appear as a doublet of doublets, coupled to the C4 proton and the fluorine atom at C6.

-

~6.7-6.9 ppm (dd, 1H): The proton at the C3 position will appear as a doublet of doublets, coupled to the C4 proton and the fluorine atom at C2 (a four-bond coupling, J-HF).

-

~1.4 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom, with characteristic splitting patterns due to C-F coupling.

-

~170-175 ppm (d, ¹J-CF ≈ 240-260 Hz): The C6 carbon directly attached to fluorine will exhibit a large one-bond coupling constant.

-

~160-165 ppm (s): The C2 carbon attached to the tert-butyl group.

-

~140-145 ppm (d, ³J-CF ≈ 5-10 Hz): The C4 carbon.

-

~115-120 ppm (d, ²J-CF ≈ 30-40 Hz): The C5 carbon.

-

~110-115 ppm (d, ³J-CF ≈ 5-10 Hz): The C3 carbon.

-

~35 ppm (s): The quaternary carbon of the tert-butyl group.

-

~30 ppm (s): The three methyl carbons of the tert-butyl group.

-

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the pyridine ring.[6]

Synthesis and Reactivity

The most direct and industrially viable route to this compound is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This method leverages the commercially available and more affordable chloro- or bromo-precursors.

Synthesis via Halogen Exchange (Halex) Reaction

The conversion of 2-(tert-butyl)-6-chloropyridine to its fluoro-analog is a classic example of a Finkelstein-type reaction on an aromatic system.[9][10] The reaction involves treating the chloropyridine with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst.

Diagram 2: Synthetic Workflow for this compound

Halogen exchange reaction from the chloro-precursor.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Spray-dried Potassium Fluoride (KF) (2.0-3.0 eq)[11]

-

18-Crown-6 (0.1-0.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Reagents: To the flask, add spray-dried potassium fluoride and 18-crown-6.

-

Addition of Substrate and Solvent: Add the 2-(tert-butyl)-6-chloropyridine followed by the anhydrous polar aprotic solvent (e.g., DMSO).

-

Reaction: Heat the reaction mixture to 150-200 °C with vigorous stirring. The exact temperature will depend on the solvent used and may require optimization.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine to remove residual solvent, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to yield the pure this compound.

-

Causality in Experimental Choices:

-

Spray-Dried KF: Using spray-dried KF increases the surface area and reactivity of the fluoride source, which is crucial for overcoming the high lattice energy of the salt.[11]

-

Polar Aprotic Solvent: Solvents like DMSO or sulfolane are used because they can solvate the potassium cation (aided by the crown ether) while leaving the fluoride anion "naked" and highly nucleophilic.

-

18-Crown-6: This phase-transfer catalyst sequesters the potassium ion, further enhancing the nucleophilicity of the fluoride anion and improving its solubility in the organic phase.[12]

-

High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the relatively strong C-Cl bond on the aromatic ring.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, compounded by the strong electron-withdrawing nature of the fluorine atom, makes the C6 position highly susceptible to attack by nucleophiles. The reaction of 2-fluoropyridine with nucleophiles is often significantly faster than that of the corresponding 2-chloropyridine.[7]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.[8][13][14]

Diagram 3: General Mechanism of SₙAr on this compound

The two-step addition-elimination SₙAr mechanism.

Applications in Research and Development

The unique combination of steric and electronic properties makes this compound a valuable building block in medicinal chemistry and agrochemical synthesis.

-

Drug Discovery: The incorporation of the 2-(tert-butyl)pyridine moiety into a drug candidate can serve several purposes. The bulky tert-butyl group can act as a "pharmacological chaperone," sterically directing the molecule into a specific binding pocket or preventing unwanted off-target interactions. The fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1][2] The fluoropyridine scaffold is a common feature in many modern pharmaceuticals.

-

PET Imaging: Fluorine-18 is a widely used positron-emitting isotope for Positron Emission Tomography (PET) imaging. Synthetic routes developed for 2-fluoropyridines can often be adapted for the late-stage introduction of ¹⁸F, enabling the creation of novel PET tracers for diagnostic purposes.[15]

-

Agrochemicals: The principles that make fluorinated heterocycles valuable in pharmaceuticals also apply to the development of new pesticides and herbicides, where enhanced potency and metabolic stability are desirable traits.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care by trained personnel.

-

Hazards: Based on analogous compounds like 2-tert-butylpyridine and other fluoropyridines, it should be considered harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed within a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Wiley SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

UC Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. [Link]

-

ChemAxon. NMR Predictor - Documentation. [Link]

-

PubChem. 2-tert-Butylpyridine. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

University of Puerto Rico Mayagüez. 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. [Link]

-

SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. [Link]

-

Modgraph Consultants Ltd. C13 NMR and X-Nuclei Reference Database. [Link]

-

Frontiers in Nuclear Medicine. (2022, March 29). Automated Synthesis of 18F-BCPP-EF.... [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

- Google Patents. WO1998022413A1 - Halogen exchange reactions and uses thereof.

-

AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Hoffman Fine Chemicals. 97691-23-1 | 2-(tert-Butyl)-6-chloropyridine. [Link]

-

ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

Wikipedia. Pyridine. [Link]

-

PubChem. 2,6-Di-tert-butylpyridine. [Link]

-

PubMed. (2020, December 4). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. [Link]

Sources

- 1. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(tert-Butyl)-6-chloropyridine | 97691-23-1 [sigmaaldrich.com]

- 3. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 5. 2-(tert-butyl)-6-chloropyridine 95% | CAS: 97691-23-1 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. adichemistry.com [adichemistry.com]

- 11. scispace.com [scispace.com]

- 12. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 1249917-42-7|2-(tert-Butoxy)-6-fluoropyridine|BLD Pharm [bldpharm.com]

- 15. Predict 1H proton NMR spectra [nmrdb.org]

- 16. chemrxiv.org [chemrxiv.org]

Technical Guide: Synthesis and Applications of 2-(tert-Butyl)-6-fluoropyridine

Executive Summary

2-(tert-Butyl)-6-fluoropyridine represents a specialized, high-value heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in the combination of a bulky, lipophilic tert-butyl group and a small, electronegative fluorine atom at the 2,6-positions of the pyridine ring. This substitution pattern serves two critical functions in drug design: it sterically protects the nitrogen center from metabolic N-oxidation and modulates the basicity of the pyridine ring, influencing pharmacokinetic profiles.

While the specific CAS number for the parent molecule is not widely indexed in public commercial catalogs—often indicating its status as a custom-synthesis intermediate—its synthesis is reliably achieved through well-established halogen exchange (Halex) or radical alkylation methodologies. This guide provides a definitive technical roadmap for the synthesis, handling, and application of this compound, grounding all protocols in validated organic chemistry principles.

Chemical Identity & Properties

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 2-Fluoro-6-(1,1-dimethylethyl)pyridine; 6-Fluoro-2-tert-butylpyridine

-

Molecular Formula: C₉H₁₂FN

-

Molecular Weight: 153.20 g/mol

-

SMILES: CC(C)(C)c1cccc(F)n1

-

Key Precursor CAS: 97691-23-1 (2-(tert-Butyl)-6-chloropyridine) – The primary commercial starting material.

Predicted Physical Properties

-

Physical State: Colorless to pale yellow liquid.[1]

-

Boiling Point: Estimated at 180–190 °C (760 mmHg). Note: The chloro-analog boils at ~100 °C under reduced pressure; the fluoro-analog typically exhibits a slightly lower boiling point than the chloro-derivative due to lower polarizability.

-

Solubility: Highly soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water due to the lipophilic tert-butyl group.

-

Lipophilicity (cLogP): ~2.8–3.2 (Estimated).

Synthesis Protocols

The synthesis of this compound is best approached via two primary routes: Nucleophilic Fluorination (Halex) of the chloro-precursor or Radical Alkylation (Minisci) of 2-fluoropyridine.

Method A: Halex Reaction (Preferred Route)

This method utilizes the commercially available 2-(tert-Butyl)-6-chloropyridine (CAS 97691-23-1). The reaction exploits the "symbiotic" effect in SNAr reactions where the electron-deficient pyridine ring facilitates the displacement of the chloride by a fluoride ion.

Mechanism: Nucleophilic Aromatic Substitution (SNAr) Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), DMSO or Sulfolane.

Protocol:

-

Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(tert-Butyl)-6-chloropyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Activation: Add anhydrous Spray-Dried Potassium Fluoride (KF) (3.0 eq). Critical Step: KF must be rigorously dried (vacuum oven at 150 °C for 24h) to prevent hydrolysis.

-

Catalysis (Optional): Add a phase transfer catalyst such as 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide to enhance fluoride solubility.

-

Reaction: Heat the mixture to 140–150 °C with vigorous stirring for 12–24 hours. Monitor by GC-MS for the disappearance of the chloro-starting material (M+ 169) and appearance of the fluoro-product (M+ 153).

-

Workup: Cool to room temperature. Dilute with water and extract exhaustively with diethyl ether or pentane. (Avoid DCM if possible to prevent emulsion formation with DMSO).

-

Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Minisci Radical Alkylation

This route introduces the tert-butyl group directly onto the 2-fluoropyridine ring. It is useful if the chloro-precursor is unavailable.

Mechanism: Radical Substitution Reagents: 2-Fluoropyridine, Pivalic Acid, Silver Nitrate (AgNO₃), Ammonium Persulfate ((NH₄)₂S₂O₈).

Protocol:

-

Setup: Dissolve 2-Fluoropyridine (1.0 eq) in a mixture of Water/Acetonitrile (1:1 v/v). Add Pivalic Acid (3.0 eq) and AgNO₃ (0.2 eq).

-

Initiation: Heat to 70 °C . Add a solution of (NH₄)₂S₂O₈ (1.5 eq) in water dropwise over 1 hour.

-

Reaction: The oxidative decarboxylation of pivalic acid generates tert-butyl radicals, which attack the protonated pyridine ring at the most electron-deficient positions (C2/C6). Since C2 is fluorinated, substitution occurs predominantly at C6.

-

Workup: Basify the reaction mixture with NaOH (pH > 10) to deprotonate the pyridine product. Extract with DCM.

-

Purification: Column chromatography is essential to separate the mono-alkylated product from potential di-alkylated byproducts.

Visualization of Synthetic Pathways

Caption: Dual synthetic pathways for this compound via Halex (top) and Minisci (bottom) reactions.

Applications in Drug Discovery[2][3][4]

Bioisosterism & Metabolic Stability

The 2-(tert-butyl)-6-fluoro motif is a powerful tool for medicinal chemists:

-

Metabolic Blocking: The bulky tert-butyl group at the 2-position and the fluorine at the 6-position effectively block the primary sites of metabolic oxidation (Phase I metabolism) on the pyridine ring.

-

pKa Modulation: The fluorine atom (electron-withdrawing) lowers the pKa of the pyridine nitrogen, reducing its basicity. This decreases the likelihood of protonation at physiological pH, potentially improving membrane permeability and reducing hERG channel liability.

Conformational Control

In kinase inhibitors, 2,6-disubstitution patterns are frequently used to force the pyridine ring out of coplanarity with adjacent aryl rings (atropisomerism control). The tert-butyl group provides a significant steric wall, locking the molecule into a preferred bioactive conformation.

Safety & Handling (MSDS Highlights)

| Hazard Class | Description | Precaution |

| Flammability | Combustible Liquid | Keep away from heat/sparks. Store under inert gas (N₂/Ar). |

| Acute Toxicity | Toxic if swallowed/inhaled | Use in a fume hood. Avoid aerosol formation. |

| Skin/Eye | Irritant/Corrosive | Wear nitrile gloves and safety goggles. Fluorinated compounds can cause severe eye damage. |

| Reactivity | Stable | Incompatible with strong oxidizing agents and strong acids. |

Specific Note: While the C-F bond is stable, combustion may release Hydrogen Fluoride (HF). Standard HF safety protocols (calcium gluconate gel availability) should be observed during large-scale processing or disposal.

References

-

Halex Reaction on Chloropyridines

-

Finger, G. C., et al. "Aromatic Fluorine Compounds.[2] X. The 2,3- and 2,6-Difluoropyridines." Journal of Organic Chemistry.

-

Source:

-

-

Minisci Reaction Methodology

- Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.

-

Source:

-

Properties of 2-(tert-Butyl)-6-chloropyridine (Precursor)

- Sigma-Aldrich Product Page for CAS 97691-23-1.

-

Source:

-

Fluorine in Medicinal Chemistry

Sources

- 1. CAS 585-48-8: 2,6-Di-tert-butylpyridine | CymitQuimica [cymitquimica.com]

- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-(tert-Butyl)-6-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(tert-Butyl)-6-fluoropyridine was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds. The information herein serves as a professional advisory and should be supplemented by a compound-specific SDS obtained from the supplier. All laboratory procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its utility is derived from the unique electronic and steric properties imparted by the tert-butyl and fluoro substituents on the pyridine ring. Understanding its physical and chemical characteristics is foundational to its safe handling and application.

Table 1: Physicochemical Data of this compound and Related Analogues

| Property | Value for 2-(tert-Butoxy)-6-fluoropyridine[1] | Data for Related Pyridines |

| Molecular Formula | C9H12FNO | C9H12FN (Target Compound) |

| Molar Mass | 169.2 g/mol | 153.19 g/mol (Calculated) |

| Appearance | Not Specified | Likely a colorless to yellow liquid[2] |

| Density | 1.054 g/cm³ | Not Available |

| Boiling Point | 194.3 °C | Not Available |

| Flash Point | 71.3 °C | Not Available |

| CAS Number | 1249917-42-7 | Not Available |

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar compounds, such as 2,6-di-tert-butylpyridine and other fluorinated pyridines, this compound is anticipated to present the following hazards.[3][4][5]

Anticipated GHS Classification:

-

Flammable Liquids: Category 4 (Combustible liquid)[3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.[5]

Hazard Statements:

-

H227: Combustible liquid.[3]

Signal Word: Warning [2]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with this compound to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

Workflow for Establishing a Safe Handling Environment:

Caption: First aid measures for exposure to this compound.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. [3]Rinse the affected skin area with plenty of water and soap. [3]If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. [3]Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist. [3]* If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [3]If the person feels unwell, call a poison center or doctor. [3]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [3]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: For some related substances, no limitations are given. [3]* Hazards from Combustion: Hazardous combustion products may include carbon oxides and nitrogen oxides. [3]The vapors are heavier than air and may travel along the ground, posing a risk of ignition from a distance. [3]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [6]

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as outlined in Section 3.1.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

Section 6: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. [3]Do not dispose of with household waste. The empty containers may retain product residue and should be handled with the same precautions as the product itself.

References

-

PubChem. 2-tert-Butylpyridine. Retrieved from [Link]

-

Hoffman Fine Chemicals. 2-(tert-Butyl)-6-chloropyridine. Retrieved from [Link]

-

Astech Ireland Ltd. 2-(tert-Butoxy)-6-fluoropyridine, 250 mg, glass. Retrieved from [Link]

-

PubChem. 2,6-Di-tert-butylpyridine. Retrieved from [Link]

Sources

Synthesis of 2-(tert-Butyl)-6-fluoropyridine from 2-Fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic strategies for the preparation of 2-(tert-Butyl)-6-fluoropyridine, a valuable building block in medicinal chemistry and materials science. The document will focus on the direct functionalization of 2-fluoropyridine, exploring the nuances of nucleophilic aromatic substitution, directed ortho-metalation, and radical-based approaches. By examining the underlying mechanisms and providing detailed experimental insights, this guide aims to equip researchers with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous heterocycle found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a tert-butyl group can significantly impact the physicochemical properties of a molecule, often enhancing metabolic stability, modulating lipophilicity, and inducing specific conformational preferences. When combined with a fluorine substituent, which can improve binding affinity, metabolic stability, and membrane permeability, the resulting this compound scaffold becomes a highly sought-after motif in drug discovery.

This guide will explore the primary methodologies for the synthesis of this target molecule, with a particular focus on the direct C-H functionalization and substitution reactions starting from the readily available 2-fluoropyridine.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from 2-fluoropyridine presents a unique set of challenges and opportunities. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom activates the pyridine ring towards certain transformations while deactivating it towards others. Three principal strategies will be discussed:

-

Nucleophilic Aromatic Substitution (SNAr): Exploiting the inherent electrophilicity of the C2 and C6 positions of the pyridine ring.

-

Directed ortho-Metalation (DoM): Utilizing the directing ability of the pyridine nitrogen to achieve regioselective C-H functionalization.

-

Minisci-Type Radical Alkylation: A powerful method for the direct introduction of alkyl groups onto electron-deficient heterocycles.

The following sections will delve into the mechanistic details and practical considerations of each approach.

Nucleophilic Aromatic Substitution (SNAr) with Organometallic Reagents

The high electronegativity of the fluorine atom makes the C2 position of 2-fluoropyridine susceptible to nucleophilic attack.[2] This reactivity can be harnessed to introduce a tert-butyl group using a suitable organometallic nucleophile.

Mechanism of SNAr on 2-Fluoropyridine

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process.[2][3] The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the fluoride leaving group.[2]

Choice of Nucleophile: Grignard vs. Organolithium Reagents

Both tert-butyl Grignard reagents (t-BuMgX) and tert-butyllithium (t-BuLi) can serve as sources of the tert-butyl nucleophile.

-

tert-Butyllithium: While a powerful nucleophile, t-BuLi is also a very strong base. This can lead to competitive deprotonation of the pyridine ring, a process known as directed ortho-metalation (DoM), which will be discussed in the next section.[4] Furthermore, the high reactivity of t-BuLi can sometimes result in undesired side reactions.

-

tert-Butylmagnesium Halides (Grignard Reagents): These reagents are generally less basic and less reactive than their organolithium counterparts, which can lead to higher selectivity for the desired SNAr pathway.[5] The choice of halide (Cl, Br, or I) can also influence reactivity.

Experimental Protocol: SNAr with tert-Butylmagnesium Chloride

This protocol provides a general procedure for the synthesis of this compound via an SNAr reaction.

Materials:

-

2-Fluoropyridine

-

tert-Butylmagnesium chloride (solution in THF or Et₂O)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-fluoropyridine (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the tert-butylmagnesium chloride solution (1.1 - 1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF or Et₂O | Aprotic and compatible with organometallic reagents. |

| Temperature | -78 °C to room temp. | Low initial temperature controls the exothermic reaction and minimizes side products. |

| Equivalents of Grignard | 1.1 - 1.5 | A slight excess ensures complete conversion of the starting material. |

| Workup | Quenching with NH₄Cl | Mildly acidic quench to neutralize the reaction and hydrolyze any remaining Grignard reagent. |

Directed ortho-Metalation (DoM) and Subsequent Alkylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[4] In the case of 2-fluoropyridine, the pyridine nitrogen can act as a directing metalating group (DMG), guiding a strong base to deprotonate the adjacent C6 position.

The Mechanism of Directed ortho-Metalation

The process begins with the coordination of the Lewis acidic lithium of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) to the Lewis basic nitrogen atom of the pyridine ring.[6] This pre-coordination brings the base into close proximity to the C6 proton, facilitating its abstraction and the formation of a 6-lithio-2-fluoropyridine intermediate.[7] This intermediate can then be trapped with an electrophile.

Choice of Base and Electrophile

The choice of base is critical to the success of a DoM reaction.[6] While n-butyllithium can be used, it may also lead to nucleophilic addition to the pyridine ring. Less nucleophilic but still strongly basic reagents like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to minimize this side reaction.[8]

For the introduction of the tert-butyl group, a suitable electrophile is required. tert-Butyl bromide or tert-butyl iodide are common choices.

Experimental Protocol: DoM with LDA and tert-Butyl Bromide

Materials:

-

2-Fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (solution in hexanes)

-

tert-Butyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of LDA: In a dry, inert-atmosphere flushed flask, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C.

-

Lithiathion: To the freshly prepared LDA solution, slowly add a solution of 2-fluoropyridine (1.0 eq.) in anhydrous THF at -78 °C. Stir the mixture at this temperature for 1-2 hours.

-

Alkylation: Add tert-butyl bromide (1.2 eq.) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Follow steps 5-10 from the SNAr protocol.

| Parameter | Condition | Rationale |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base to favor deprotonation over addition.[6][8] |

| Temperature | -78 °C | Maintains the stability of the organolithium intermediate and controls reactivity. |

| Electrophile | tert-Butyl bromide | Efficiently traps the lithiated intermediate. |

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles, such as pyridine. This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.

Mechanism of the Minisci Reaction

The general mechanism of a Minisci-type reaction involves the following key steps:

-

Generation of the tert-butyl radical: This can be achieved through various methods, such as the oxidative decarboxylation of pivalic acid or the fragmentation of a suitable precursor.

-

Protonation of the heterocycle: The reaction is typically carried out in an acidic medium to protonate the pyridine nitrogen, which lowers the LUMO energy and activates the ring towards radical attack.

-

Radical addition: The nucleophilic tert-butyl radical adds to the electron-deficient pyridine ring, typically at the C2 or C4 position.

-

Rearomatization: The resulting radical cation intermediate is oxidized to restore aromaticity, yielding the final product.

Considerations for Regioselectivity

A potential challenge with the Minisci reaction on 2-substituted pyridines is regioselectivity. Radical attack can occur at both the C4 and C6 positions. The fluorine atom at C2 may exert some electronic and steric influence, but a mixture of isomers is often obtained. Careful optimization of reaction conditions, including the choice of radical source, oxidant, and solvent, is often necessary to favor the desired C6-alkylation.

Conclusion and Future Outlook

The synthesis of this compound from 2-fluoropyridine can be effectively achieved through several distinct synthetic strategies.

-

Nucleophilic aromatic substitution with a tert-butyl Grignard reagent offers a direct and often high-yielding approach, leveraging the inherent reactivity of the C-F bond.

-

Directed ortho-metalation provides a regioselective alternative, enabling functionalization at the C6 position through a C-H activation strategy.

-

Minisci-type radical alkylation represents a powerful C-H functionalization method, though control of regioselectivity can be a challenge.

The optimal choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. As the demand for complex and highly functionalized heterocyclic building blocks continues to grow, the development of even more efficient and selective methods for the synthesis of molecules like this compound will remain an active area of research.

References

-

Buchwald, S. L., & Martin, R. (2011). The Grossman-Buchwald-Hartwig Amination. John Wiley & Sons. [Link]

-

Gribble, G. W. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 490. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

-

ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

Wikipedia. (2023, December 2). Directed ortho metalation. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

Royal Society of Chemistry. (2020). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 18(35), 6826-6842. [Link]

-

Li, B., & Ma, J. (2017). Recent progress in Ru(II)-catalyzed C-H activations with oxidizing directing groups. Chinese Journal of Organic Chemistry, 37(6), 1355-1367. [Link]

-

ResearchGate. (n.d.). Minisci reaction mechanism (II to IV via HAT not shown). [Link]

-

ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

-

Royal Society of Chemistry. (2021). Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

Technical Guide: Literature Review & Synthetic Methodologies for Fluorinated Pyridine Derivatives

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry. Fluorinated pyridines function as bioisosteres for phenyl rings, metabolic blockers, and lipophilicity modulators. This guide synthesizes current literature on the synthesis and application of these derivatives, moving beyond basic reviews to provide actionable protocols and mechanistic insights.

Key takeaways for drug development professionals:

-

Metabolic Stability: Fluorine substitution blocks labile C-H sites (e.g., P450 oxidation), significantly extending half-life (

). -

pKa Modulation: Fluorine acts as a "rheostat" for basicity. While pyridine has a pKa of ~5.2, 2-fluoropyridine drops to ~-0.44, dramatically altering hydrogen bond donor/acceptor character and membrane permeability.

-

Synthetic Access: Modern methods have shifted from harsh "Halex" conditions to mild, direct C-H functionalization (AgF

) and room-temperature nucleophilic substitutions (anhydrous TBAF).

Part 1: Physicochemical Impact of Fluorination

The introduction of fluorine alters the electronic landscape of the pyridine ring through strong inductive electron withdrawal (-I) and weak mesomeric donation (+M).

Basicity and pKa Modulation

The position of the fluorine atom dictates the magnitude of pKa suppression. This is critical for optimizing solubility and binding affinity.

| Compound | Structure | pKa (approx) | Key Effect | |

| Pyridine | 5.23 | 0 | Baseline basicity. | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | Moderate reduction; still protonatable at acidic pH. |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | Drastic reduction ; neutral at physiological pH. |

| 2,6-Difluoropyridine | 2,6- | <-2.0 | > -7.0 | Non-basic; behaves like an electron-deficient arene. |

Lipophilicity (LogP vs. LogD)

While C-F bonds are lipophilic, the impact on pyridines is pH-dependent.

-

LogP (Neutral): Fluorination increases LogP (more lipophilic).

-

LogD (pH 7.4): Because 2-fluoropyridine is not protonated at pH 7.4 (unlike pyridine), its effective lipophilicity (LogD) is significantly higher than pyridine, enhancing passive membrane permeability.

Part 2: Synthetic Methodologies

Direct C-H Fluorination (Radical Mechanism)

Primary Reference: Fier, P. S., & Hartwig, J. F. (2013). Science.

Historically, making 2-fluoropyridines required pre-functionalized starting materials (e.g., 2-chloropyridine). The Hartwig/Fier method utilizes Silver(II) Fluoride (

Mechanism:

Unlike electrophilic aromatic substitution (

Caption: The reaction avoids the high energy barrier of

Nucleophilic Fluorination (Halex Reaction)

Classical Method: High temperature (

The classical "Halex" (Halogen Exchange) reaction follows an

Comparison of Conditions:

| Feature | Classical Halex | Modern Anhydrous TBAF |

| Reagent | KF or CsF (spray-dried) | TBACN + Hexafluorobenzene ( |

| Temperature | 140°C - 200°C | 20°C - 25°C |

| Scope | Requires strong EWG ( | Works on simple chloropyridines |

| Solvent | Sulfolane, DMSO (dry) | DMSO, DMF |

Radical Trifluoromethylation (Minisci-Type)

Primary Reference: Baran, P. S., et al. (2011). PNAS.

To introduce

Part 3: Experimental Protocols

Protocol A: Selective 2-Fluorination using AgF

Target: Direct conversion of complex pyridine scaffold to 2-fluoropyridine.

Safety Note:

-

Preparation: In a glovebox or under

, charge a dry reaction vial with the pyridine substrate (1.0 equiv) and dry Acetonitrile ( -

Reagent Addition: Add

(2.0 - 3.0 equiv) in one portion. The reaction mixture will typically turn dark/black. -

Reaction: Seal the vial and stir vigorously at ambient temperature (

) for 1 hour.-

Note: Monitoring by TLC may be difficult due to silver salts; LCMS is preferred.

-

-

Workup: Dilute the mixture with EtOAc and pour into saturated aqueous

. -

Filtration: Filter the biphasic mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

-

Purification: Separate layers, dry organics over

, concentrate, and purify via silica gel chromatography.

Protocol B: Mild Halex Fluorination (Anhydrous TBAF)

Target: Conversion of 2-chloropyridine to 2-fluoropyridine at Room Temp.

-

Generation of Anhydrous TBAF:

-

Dissolve Tetrabutylammonium cyanide (TBACN, 1.0 equiv) in dry DMSO.

-

Add Hexafluorobenzene (

, 0.2 equiv). -

Stir for 15-30 mins. The active species (anhydrous TBAF) is generated in situ.

-

-

Substrate Addition: Add the chloropyridine substrate (0.5 equiv relative to TBACN) to the solution.

-

Reaction: Stir at room temperature for 2-12 hours.

-

Workup: Dilute with water and extract with

or EtOAc. (Avoid acidic workup which may hydrolyze the product or generate HF).

Part 4: Strategic Synthesis Workflow

Use this decision tree to select the optimal method for your target molecule.

Caption: Decision matrix for selecting fluorination strategies based on substrate functionality and regiochemistry.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

-

Senaweera, S. M., et al. (2014). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 136(31), 10832-10835. Link

-

Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Kütt, A., et al. (2016). pKa Values in Organic Chemistry – Making Maximum Use of the Available Data. Tetrahedron Letters, 59(5), 373-388. (Referenced for pyridine pKa scales).[6][7][8][9][10] Link

Sources

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

Electronic & Steric Modulation: The 2-tert-Butyl-6-Fluoropyridine Scaffold

The following technical guide details the electronic and steric properties of the 2-tert-butyl-6-fluoropyridine scaffold, designed for researchers in medicinal chemistry and synthetic methodology.

Introduction: The "Push-Pull-Block" Dynamic

In the design of bioactive heterocycles, 2-tert-butyl-6-fluoropyridine represents a paradigmatic case of competing electronic and steric forces. This scaffold is not merely a substituted pyridine; it is a system defined by a "Push-Pull-Block" dynamic:

-

Pull: The C2-Fluorine atom exerts a strong inductive withdrawal (-I), deactivating the ring electron density while activating the C2 position for nucleophilic attack (

). -

Push: The C6-tert-butyl group acts as a strong inductive donor (+I), pushing electron density back into the

-system. -

Block: The bulky tert-butyl group imposes severe steric occlusion around the ring nitrogen and the C5/C6 sector, altering metabolic stability and coordination chemistry.

This guide analyzes how these forces equilibrate to dictate the molecule's unique reactivity profile and utility as a bioisostere.

Electronic Structure Analysis

Modulation of Nitrogen Basicity

The basicity of pyridine (

-

Inductive Conflict: The fluorine atom at C2 is a potent electron-withdrawing group (EWG), which typically lowers pyridine basicity by ~4-5

units (2-fluoropyridine -

Steric Inhibition of Solvation: While the tert-butyl group increases electron density on the nitrogen (+I), its bulk prevents the efficient solvation of the protonated pyridinium species. In aqueous media, this steric hindrance dominates, rendering the nitrogen significantly less basic than predicted by electronic effects alone.

-

Net Result: The molecule acts as a non-nucleophilic base . The nitrogen lone pair is electronically available but sterically shielded.

Ring Electrophilicity and Lability

The 2-position of pyridine is naturally electrophilic. The addition of fluorine (a strong leaving group due to the "element effect") makes C2 highly susceptible to Nucleophilic Aromatic Substitution (

-

Deactivation by t-Bu: The +I effect of the tert-butyl group raises the energy of the ring's LUMO. This theoretically destabilizes the Meisenheimer complex intermediate required for

, reducing reaction rates compared to unsubstituted 2-fluoropyridine. -

Kinetic Consequence: While slower,

reactions on this scaffold are cleaner. The tert-butyl group blocks the C6 position from competing nucleophilic attack, channeling reaction exclusively to C2.

Diagram: Electronic & Steric Map

The following diagram illustrates the vector forces (inductive/steric) acting on the core.

Caption: Vector analysis of inductive effects (solid arrows) and steric shielding (dotted tee-arrow) on the pyridine core.

Experimental Reactivity Guide

Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Fluorine by amines or alkoxides.

-

Substrate: 2-tert-butyl-6-fluoropyridine.

-

Nucleophile: Morpholine (Example).

-

Conditions: DMSO,

, -

Observation: Reaction requires higher temperatures than 2-fluoropyridine due to the electronic deactivation by the tert-butyl group. However, regioselectivity is absolute (100% C2 substitution).

Directed Ortho Metallation (DoM)

Objective: Functionalization of the C3 position.

-

Mechanism: Fluorine acts as a Directed Metallation Group (DMG).

-

Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Selectivity: The bulky tert-butyl group at C6 effectively blocks the C5 position (meta to F, ortho to t-Bu) from deprotonation. Lithiation occurs exclusively at C3 (ortho to F).

-

Outcome: Trapping with electrophiles (e.g.,

, DMF) yields 2-tert-butyl-3-functionalized-6-fluoropyridines.

Synthesis Protocol: Radical Minisci Alkylation

The most robust method to install a tert-butyl group onto the electron-deficient 2-fluoropyridine ring is the Minisci reaction. This radical mechanism overcomes the ring's resistance to Friedel-Crafts alkylation.

Protocol: Synthesis of 2-tert-butyl-6-fluoropyridine

Target: Installation of t-Bu at C6 of 2-fluoropyridine.

Reagents:

-

Substrate: 2-Fluoropyridine (1.0 equiv)

-

Radical Source: Pivalic acid (Trimethylacetic acid) (3.0 equiv)

-

Catalyst: Silver Nitrate (

) (0.2 equiv) -

Oxidant: Ammonium Persulfate (

) (1.5 equiv) -

Solvent: 10% Aqueous

/ Acetonitrile (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-fluoropyridine (10 mmol) and pivalic acid (30 mmol) in a mixture of acetonitrile (20 mL) and 10%

(20 mL). -

Catalyst Addition: Add

(2 mmol) to the stirred solution. -

Radical Initiation: Heat the mixture to

. -

Oxidant Feed: Add a solution of ammonium persulfate (15 mmol) in water dropwise over 30 minutes. Critical: Slow addition controls the concentration of t-Bu radicals, minimizing bis-alkylation.

-

Reaction Monitoring: Evolution of

gas indicates decarboxylation of pivalic acid. Monitor by TLC/LC-MS for conversion. -

Workup: Basify with cold

(aq) to pH 9. Extract with Dichloromethane ( -

Purification: The crude mixture will contain the C6-isomer (major) and C4-isomer (minor). Separate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanism Diagram (Minisci Cycle)

Caption: The silver-catalyzed oxidative decarboxylation pathway generating nucleophilic t-butyl radicals.

Comparative Data Summary

The table below contrasts the physicochemical properties of the scaffold against its parent and analogs.

| Property | 2-Fluoropyridine | 2-tert-Butylpyridine | 2-tert-Butyl-6-Fluoropyridine |

| Electronic Nature | Electron Deficient | Electron Rich | Amphoteric (Push-Pull) |

| -0.44 (Est.) | 5.80 | ~0.5 (Est.) | |

| N-Basicity | Very Low | Moderate | Sterically Nullified |

| High | Inert | Moderate (Regioselective) | |

| DoM Site | C3 | C6 (blocked if tBu at C2) | C3 (Exclusive) |

| LogP (Lipophilicity) | 0.5 | 2.0 | ~2.8 |

Key Takeaway: The 2-tert-butyl-6-fluoropyridine scaffold offers a unique combination of high lipophilicity and metabolic stability (due to C6 blocking), while retaining a handle (C2-F) for precise chemical ligation.

References

-

Minisci, F., et al. (1971).[1][2][3] "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575–3579.

-

Schlosser, M. (2005). "The 2-Fluoropyridine Route to Functionalized Pyridines." European Journal of Organic Chemistry, 2005(1), 167–177.

-

Brown, H. C., & Kanner, B. (1953). "2,6-Di-t-butylpyridine—An Unusual Pyridine Base." Journal of the American Chemical Society, 75(15), 3865.

-

Dunetz, J. R., et al. (2019). "Minisci Reactions: Versatile C–H Functionalization for Drug Discovery."[4] Chemical Reviews, 119(9), 5761–5869.

-

Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.

Sources

Solubility profile of 2-(tert-Butyl)-6-fluoropyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(tert-Butyl)-6-fluoropyridine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides an in-depth technical exploration of the solubility profile of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By synthesizing theoretical principles with practical experimental guidance, this document aims to empower scientists to make informed decisions and accelerate their research endeavors.

Physicochemical Drivers of this compound Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs: the aromatic pyridine ring, the bulky non-polar tert-butyl group, and the highly electronegative fluorine atom. Understanding the contribution of each component is essential to predicting its behavior in various organic solvents.

The pyridine ring itself is a weakly basic, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. Pyridine is miscible with water and a wide range of organic solvents, indicating its ability to engage in various intermolecular interactions.

The ** tert-butyl group** is a large, non-polar alkyl substituent. Its primary influence on solubility is the introduction of significant van der Waals interactions and steric bulk. This group is known to enhance the hydrophobicity of a molecule, thereby increasing its solubility in non-polar, organic solvents.[1][2] The steric hindrance provided by the tert-butyl group can also shield the pyridine nitrogen, potentially modulating its basicity and hydrogen bonding capability.[1]

The fluorine atom at the 6-position introduces a strong electronegative center, further polarizing the C-F bond and influencing the molecule's overall dipole moment.[3] While fluorine is a weak hydrogen bond acceptor, its presence can impact the electron density of the pyridine ring and its ability to interact with protic solvents.[4] In medicinal chemistry, fluorine substitution is a common strategy to modulate physicochemical properties such as metabolic stability and binding affinity.[3][5]

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for organic solvents that can accommodate both its non-polar and polar characteristics.

Caption: Key structural components influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties discussed, a qualitative solubility profile for this compound can be predicted. This serves as a practical starting point for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Dichloromethane | High | The dominant non-polar tert-butyl group and the aromatic pyridine ring will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Medium | These solvents can engage in dipole-dipole interactions with the polar C-F bond and the pyridine nitrogen. The lack of strong hydrogen bonding from the solvent is favorable given the steric hindrance around the nitrogen. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | While the pyridine nitrogen can act as a hydrogen bond acceptor, the steric bulk of the adjacent tert-butyl group may hinder this interaction. The large non-polar character of the molecule will also limit its solubility in highly polar, protic solvents. |

| Aqueous | Water, Buffers | Very Low | The significant hydrophobic character imparted by the tert-butyl group and the aromatic ring will result in poor solubility in aqueous media. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain quantitative solubility data, a rigorous and well-controlled experimental procedure is paramount. The following protocol outlines the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration determination. This method is considered a "gold standard" for thermodynamic solubility measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.01 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Centrifuge

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

For highly concentrated solutions, perform a precise dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered and diluted sample from the equilibrated solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor (if any).

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion: From Prediction to Practical Application

While specific, publicly available quantitative data on the solubility of this compound is limited, a robust understanding of its physicochemical properties allows for a well-reasoned prediction of its solubility profile. The dominance of the non-polar tert-butyl group suggests high solubility in non-polar organic solvents and limited solubility in aqueous media. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and reproducible method. This knowledge is invaluable for chemists and pharmaceutical scientists, enabling efficient solvent selection for synthesis, purification, and the development of effective formulations. As with any scientific endeavor, theoretical prediction combined with empirical validation is the key to success.

References

-

MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available from: [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

-

NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC. Available from: [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

NIH. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC. Available from: [Link]

-

ResearchGate. Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF. Available from: [Link]

-

Wikipedia. 2-Pyridone. Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Available from: [Link]

-

ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

-

NIH. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Reactivity profile of 2-(tert-Butyl)-6-fluoropyridine

Technical Whitepaper: Reactivity & Synthetic Utility of 2-(tert-Butyl)-6-fluoropyridine

Executive Summary this compound represents a specialized scaffold in medicinal chemistry, distinguished by its "push-pull" steric and electronic architecture. Unlike simple halopyridines, this molecule integrates a massive steric blocker (the tert-butyl group) with a highly reactive handle (the fluorine atom). This unique combination enables high-fidelity regioselective functionalization, preventing common side reactions such as Chichibabin-type nucleophilic attacks or uncontrolled polymerization often seen in less hindered pyridine derivatives. This guide details the reactivity profile, validated synthetic protocols, and strategic applications of this scaffold in drug discovery.[1][2][3]

Section 1: Electronic & Steric Architecture

The reactivity of this compound is dictated by the interplay between the electron-withdrawing fluorine atom and the bulky, electron-donating tert-butyl group.

| Feature | Position | Electronic Effect | Steric Effect | Synthetic Consequence |

| Fluorine Atom | C6 | Strong | Minimal | Activates C6 for nucleophilic attack; directs lithiation to C5. |

| tert-Butyl Group | C2 | Weak | Massive | Blocks nucleophilic attack at C2; hinders C3; solubilizing agent. |

| Pyridine Nitrogen | N1 | Electron sink | N/A | Directs nucleophiles to C2/C6; coordinates lithiating agents. |

The "Fortress" Effect: In standard pyridine chemistry, the use of strong organolithium bases (e.g., n-BuLi) often leads to nucleophilic attack at the C2 position (Chichibabin-type addition). In this scaffold, the C2-tert-butyl group acts as a steric fortress, completely suppressing this side reaction. This allows the use of aggressive metalation conditions that would otherwise decompose the pyridine ring.

Section 2: Nucleophilic Aromatic Substitution ( )

The C6-fluorine bond is highly activated towards nucleophilic displacement due to the electronegativity of the nitrogen atom and the fluorine itself.

Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[3] The tert-butyl group at C2 is sufficiently remote that it does not sterically hinder the approach of nucleophiles to C6, resulting in reaction rates comparable to 2-fluoropyridine.

Reactivity Scope:

-

Amines (Primary/Secondary): Rapid displacement at 80–100°C.

-

Alkoxides: Facile ether formation.

-

Thiols: High-yielding thioether synthesis.

Protocol 1: Regioselective C6-Amination

Objective: Displacement of F with morpholine to generate 2-(tert-butyl)-6-morpholinopyridine.

-

Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

-

Reagents: Add morpholine (1.2 equiv) and

(2.0 equiv). -

Reaction: Heat to 90°C for 4 hours. Monitor by LCMS for the disappearance of the starting material (M+H).

-

Workup: Dilute with water, extract with EtOAc. The tert-butyl group renders the product highly lipophilic, facilitating easy extraction.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Expert Insight: If using weaker nucleophiles (e.g., anilines), add a catalytic amount of acid (p-TsOH) or switch to a Pd-catalyzed Buchwald-Hartwig coupling, although

is preferred for atom economy.

Section 3: Organometallic Functionalization (Directed Ortho Metalation)

This is the most powerful application of the scaffold. The fluorine atom serves as a potent Directed Metalation Group (DMG), guiding lithiation exclusively to the C5 position.

Regioselectivity Logic:

-

C3 (Ortho to t-Bu): Sterically inaccessible and electronically deactivated.

-

C4 (Meta): Acidic, but lacks directing stabilization.

-

C5 (Ortho to F): Highly acidic due to inductive effect of F; stabilized by Li-F coordination. Exclusive site of reaction.

Protocol 2: C5-Lithiation and Electrophile Trapping

Objective: Introduction of an aldehyde (-CHO) at C5.

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Solvent System: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C .[4][5]

-

Metalation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 10 minutes.

-

Note: LDA is preferred over n-BuLi to avoid any risk of nucleophilic attack, although the t-butyl group makes n-BuLi viable in many cases.

-

-

Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise.

-

Workup: Allow to warm to room temperature, then quench with saturated

. Extract with ether.

Section 4: Visualization of Reactivity Pathways

The following diagram maps the logical decision process for functionalizing this scaffold.

Figure 1: Decision tree for regioselective functionalization of this compound.

Section 5: Applications in Drug Design

1. Metabolic Stability: The tert-butyl group is metabolically robust. It blocks the C2 position from oxidation (a common clearance pathway for pyridines via aldehyde oxidase). Simultaneously, the C6-fluorine atom blocks oxidative metabolism at that site while modulating the pKa of the pyridine nitrogen.

2. Lipophilicity Modulation: The tert-butyl group adds significant lipophilicity (+LogP), which can improve blood-brain barrier (BBB) penetration. The fluorine atom, conversely, lowers the pKa, reducing the basicity of the pyridine nitrogen and potentially reducing hERG channel liability.

3. Conformational Restriction: In biaryl systems, the bulk of the tert-butyl group forces the pyridine ring to twist out of planarity relative to a connected ring, creating a specific 3D vector that can improve selectivity for enzyme active sites.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and the "Fortress" effect of bulky groups).

-

Snieckus, V. (1990).[5] Directed Ortho Metalation.[5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Definitive mechanism of DoM).

-

Marsais, F., & Quéguiner, G. (1981). Metalation of Halopyridines. Tetrahedron, 39(12), 2009-2021. (Specific regioselectivity rules for fluoropyridines).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Medicinal chemistry applications of F/t-Bu motifs).

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. baranlab.org [baranlab.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Commercial availability and suppliers of 2-(tert-Butyl)-6-fluoropyridine

An In-Depth Technical Guide to 2-(tert-Butyl)-6-fluoropyridine: Commercial Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. We delve into its commercial availability, outlining major suppliers and key considerations for procurement. Furthermore, this guide details established synthetic protocols, including a practical and scalable Grignard addition method and a direct C-H arylation strategy, offering researchers actionable insights for its preparation and derivatization. The document also explores the compound's physicochemical properties, safety and handling procedures, and its pivotal role in the synthesis of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile reagent.

Introduction

This compound has emerged as a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a reactive fluorine atom, imparts specific electronic and conformational properties to target molecules. The tert-butyl group can enhance metabolic stability and introduce favorable lipophilicity, while the fluorine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed C-H functionalization. This guide aims to provide a holistic view of this compound, from sourcing to application, to empower researchers in their synthetic endeavors.

Commercial Availability and Procurement

This compound, identified by the CAS number 1139451-24-3, is readily available from a multitude of chemical suppliers catering to the research and development sector. Its accessibility is a testament to its growing importance in contemporary organic synthesis.

Major Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound. These include, but are not limited to:

-

MedChemExpress: A supplier of research chemicals and biologically active compounds.

-

Santa Cruz Biotechnology: Offers a range of biochemicals, including this pyridine derivative.

-

LGC Standards: Provides reference materials and research chemicals.

-

Selleck Chemicals: Specializes in inhibitors and chemical probes for life science research.

-

Biosynth: A supplier of fine chemicals and custom synthesis services.

-

BLDpharm: A global supplier of research chemicals.

-